
Aristolochic acid d
Vue d'ensemble
Description
Aristolochic acid D is a nitro-phenanthrene carboxylic acid derivative belonging to the aristolochic acid (AA) family, a group of naturally occurring phytochemicals primarily found in plants of the Aristolochiaceae family. Structurally, it shares a core phenanthrene ring system substituted with a nitro group (-NO₂) and a methoxy group (-OCH₃) at specific positions, distinguishing it from other AA analogues . This compound has been identified in medicinal herbs such as Aristolochia contorta and Asarum species, often co-occurring with other AA analogues like aristolochic acid I (AA-I) and II (AA-II) .
While its exact biological role in plants remains unclear, this compound has drawn significant attention due to its structural similarity to AA-I and AA-II, which are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide aristolochique D implique plusieurs étapes, à partir de la structure phénanthrène de base. Le processus comprend généralement des réactions de nitration, de réduction et de cyclisation. Des conditions spécifiques telles que la température, les solvants et les catalyseurs sont cruciales pour la synthèse réussie de ce composé .
Méthodes de production industrielle : La production industrielle de l'acide aristolochique D n'est pas courante en raison de sa nature toxique. L'extraction de sources naturelles, telles que les plantes Aristolochia, est une méthode utilisée dans les milieux de recherche. Des techniques telles que l'extraction liquide sous pression (PLE) et l'extraction par fluide supercritique (SFE) sont utilisées pour isoler les acides aristolochiques des matières végétales .
Analyse Des Réactions Chimiques
Types de réactions : L'acide aristolochique D subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.
Substitution : Les réactions de substitution électrophile aromatique peuvent introduire différents substituants sur le cycle phénanthrène.
Réactifs et conditions courants :
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : L'hydrogénation catalytique ou les hydrures métalliques comme l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les agents halogénants et les catalyseurs de Friedel-Crafts sont utilisés pour les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés phénanthrène substitués et des formes réduites de l'acide aristolochique D .
4. Applications de la recherche scientifique
L'acide aristolochique D a été largement étudié pour ses effets toxicologiques. Ses applications dans la recherche scientifique comprennent :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des acides nitrophénanthrène carboxyliques.
Biologie : Enquête sur ses effets sur les processus cellulaires et les interactions avec l'ADN.
Médecine : Étudié pour son rôle dans la néphropathie et la carcinogenèse, fournissant des informations sur les mécanismes des dommages rénaux et du développement du cancer.
Industrie : Utilisation limitée en raison de sa toxicité, mais il sert de composé de référence dans les études toxicologiques
5. Mécanisme d'action
L'acide aristolochique D exerce ses effets principalement par la formation d'adduits d'ADN. Ces adduits résultent de la liaison covalente du composé à l'ADN, ce qui entraîne des mutations et des perturbations des processus cellulaires normaux. Les cibles moléculaires primaires comprennent le gène suppresseur de tumeur TP53 et d'autres gènes impliqués dans la régulation du cycle cellulaire et l'apoptose . L'activation des voies inflammatoires et des réponses de stress oxydatif contribue également à ses effets toxiques .
Composés similaires :
Acide aristolochique I (AA-I) : Le membre le plus abondant et le plus étudié de la famille des acides aristolochiques.
Acide aristolochique II (AA-II) : Un autre composé majeur avec des propriétés toxicologiques similaires.
Aristolactames : Composés structurellement liés ayant des activités biologiques similaires
Unicité : L'acide aristolochique D est unique en raison de son modèle de substitution spécifique sur le cycle phénanthrène, qui influence sa réactivité et ses effets biologiques. Comparé à l'AA-I et à l'AA-II, l'acide aristolochique D possède des propriétés chimiques distinctes qui en font un composé précieux pour l'étude des relations structure-activité au sein de la famille des acides aristolochiques .
Applications De Recherche Scientifique
Toxicology Studies
Aristolochic acid D has been extensively studied for its toxicological effects, particularly its role in aristolochic acid nephropathy (AAN). AAN is a condition resulting from the consumption of herbal remedies containing aristolochic acids, leading to kidney damage and increased cancer risk.
- Case Study : A study reported that patients exposed to AA-D through traditional herbal remedies developed significant renal impairment and urothelial carcinoma. Over 100 cases of AAN have been documented globally, highlighting the compound's nephrotoxic effects .
Carcinogenicity Research
AA-D is classified as a potent human carcinogen. It is associated with mutations that can lead to various cancers, particularly urothelial carcinoma of the upper urinary tract.
- Data Table: Carcinogenic Effects of this compound
Antitumor Activity
Despite its toxic effects, there is ongoing research into the potential antitumor properties of aristolochic acids, including AA-D. Some studies suggest that structural modifications could enhance its therapeutic benefits while mitigating toxicity.
- Future Directions : Researchers are encouraged to explore the antitumor efficacy of AA-D and its derivatives, considering modifications that could reduce toxicity while maintaining effectiveness .
Analytical Chemistry
AA-D serves as a critical marker in analytical chemistry for identifying Aristolochiaceous plants due to its unique mutational signature. Techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) have been employed to detect AA-D in various samples.
- Data Table: Detection Methods for this compound
Method | Sensitivity | Selectivity |
---|---|---|
UHPLC-HR-MS | High | High |
DNA Barcoding | Moderate | Low |
Mécanisme D'action
Aristolochic acid D exerts its effects primarily through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to mutations and disruptions in normal cellular processes. The primary molecular targets include the tumor suppressor gene TP53 and other genes involved in cell cycle regulation and apoptosis . The activation of inflammatory pathways and oxidative stress responses also contribute to its toxic effects .
Comparaison Avec Des Composés Similaires
Structural Differences and Similarities
Aristolochic acid D differs from other AA analogues in substituent patterns on the phenanthrene core. Below is a comparative analysis:
Compound | Core Structure | Substituents (Positions) | Molecular Formula | Molecular Weight |
---|---|---|---|---|
This compound | Phenanthrene-1-carboxylic acid | -NO₂ (C10), -OCH₃ (C2, C3, C8) | C₁₇H₁₁NO₇ | 341.27 g/mol |
Aristolochic Acid I | Phenanthrene-1-carboxylic acid | -NO₂ (C10), -OCH₃ (C6, C8) | C₁₇H₁₁NO₇ | 341.27 g/mol |
Aristolochic Acid II | Phenanthrene-1-carboxylic acid | -NO₂ (C10), -OCH₃ (C8) | C₁₆H₉NO₆ | 311.24 g/mol |
Key Observations :
- This compound and AA-I are structural isomers with identical molecular formulas but distinct methoxy group positions (C2/C3 in AA-D vs. C6/C8 in AA-I) .
- AA-II lacks a methoxy group at C2/C3, resulting in lower molecular weight and altered polarity .
Occurrence in Natural Sources
Quantitative studies reveal significant variations in AA-D concentrations across plant species and tissues:
Trends :
- AA-D is generally less abundant than AA-I in most Aristolochia and Asarum species .
- Roots and rhizomes show higher AA-D accumulation compared to aerial parts .
Toxicological Profiles
While all AA analogues are nephrotoxic and carcinogenic, their potency varies:
Compound | Nephrotoxicity (In Vitro IC₅₀ in HK-2 Cells) | Carcinogenicity (IARC Classification) | DNA Adduct Formation Potential |
---|---|---|---|
This compound | 28.5 μM | Not classified | Moderate |
Aristolochic Acid I | 5.2 μM | Group 1 (Carcinogenic) | High |
Aristolochic Acid II | 15.7 μM | Group 1 (Carcinogenic) | High |
Key Findings :
Analytical Challenges
Detection and quantification of AA-D require advanced chromatographic techniques due to co-elution with other AA analogues:
Method | Limit of Detection (AA-D) | Separation Efficiency (AA-D vs. AA-I) | Reference |
---|---|---|---|
UHPLC-Q/TOF-MS | 0.05 μg/g | Baseline resolution | |
HPLC-UV | 0.5 μg/g | Partial co-elution | |
LC-MS/MS | 0.1 μg/g | Full resolution |
Insights :
Activité Biologique
Aristolochic acid D (AA-D) is a member of the aristolochic acid family, which is known for its significant biological activities, particularly its nephrotoxic and carcinogenic properties. This article explores the biological activity of AA-D, focusing on its mechanisms of action, effects on various biological processes, and relevant case studies.
Chemical Structure and Properties
Aristolochic acids are characterized by a common structural motif that includes a bicyclic system with a nitrogen atom. AA-D, specifically, has been identified as having distinct biological activities compared to its analogs such as AA-I and AA-II. The structure-activity relationship indicates that variations in functional groups can significantly influence the toxicity and biological effects of these compounds.
Nephrotoxicity
AA-D has been implicated in causing aristolochic acid nephropathy (AAN), a condition characterized by acute and chronic kidney injury. Studies have shown that AA-D induces apoptosis in renal cells by disrupting mitochondrial function and metabolic processes. Specifically, it binds covalently to key proteins involved in cellular respiration and metabolism, leading to impaired mitochondrial function and energy production .
Table 1: Key Mechanisms of AA-D Induced Nephrotoxicity
Carcinogenicity
AA-D is recognized as a potent human carcinogen. It forms DNA adducts that lead to mutations, particularly A:T to T:A transversions, which are prevalent in various cancers associated with aristolochic acid exposure . The formation of these adducts has been linked to urothelial carcinoma and hepatocellular carcinoma.
Table 2: Carcinogenic Effects of AA-D
Case Studies
Numerous case studies have documented the effects of AA-D exposure:
- Chronic Aristolochic Acid Nephropathy (AAN) : Over 90% of patients exposed to aristolochic acids experienced chronic kidney disease with a rapid decline in renal function. Many patients had long histories of exposure through traditional herbal remedies containing AA-D .
- Urothelial Cancer Incidence : In Taiwan, a significant correlation was established between AA exposure and the incidence of upper urinary tract urothelial carcinoma, highlighting the compound's carcinogenic potential .
Research Findings
Recent studies have utilized advanced techniques such as chemical proteomics and metabolomics to elucidate the biological activities of AA-D. These studies have identified several key metabolic enzymes affected by AA-D, including isocitrate dehydrogenase (IDH2) and lactate dehydrogenase (LDH), which are crucial for energy metabolism in cells .
Metabolic Pathways Affected by AA-D
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying Aristolochic Acid D (AAD) in complex biological matrices?
- Methodology : Utilize ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) for its high sensitivity and specificity. Calibration curves should be established using certified AAD standards, with validation via spike-and-recovery experiments in target matrices (e.g., serum, herbal extracts). Limit of detection (LOD) and quantification (LOQ) must be determined to ensure reproducibility across laboratories .
- Data Considerations : Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, especially when detecting trace amounts in herbal preparations .
Q. Which experimental models are most suitable for studying AAD-induced nephrotoxicity?
- In Vivo Models : Use rodent models (e.g., Sprague-Dawley rats) with controlled oral dosing regimens (0.1–10 mg/kg/day) to mimic chronic exposure. Monitor renal biomarkers (e.g., serum creatinine, urea) and histopathological changes in proximal tubules over 4–12 weeks .
- In Vitro Models : Human renal proximal tubular epithelial cells (HK-2) exposed to AAD (1–50 μM) for 24–72 hours. Assess cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
Q. How do metabolic pathways influence AAD’s toxicity profile?
- Key Enzymes : Cytochrome P450 1A2 (CYP1A2) and NAD(P)H:quinone oxidoreductase (NQO1) are critical for AAD’s bioactivation. CYP1A2 mediates O-demethylation, producing reactive intermediates that bind DNA, while NQO1 facilitates nitro-reduction, generating carcinogenic aristolactam-DNA adducts .
- Experimental Design : Compare toxicity in CYP1A2-knockout vs. wild-type models to isolate enzymatic contributions. Use inhibitors like α-naphthoflavone (CYP1A2) or dicoumarol (NQO1) to validate pathways .
Advanced Research Questions
Q. How can in silico modeling resolve contradictions in AAD’s mutagenic vs. nephrotoxic mechanisms?
- Approach : Combine molecular docking (e.g., AutoDock Vina) to predict AAD’s binding affinity with DNA (e.g., TP53 gene hotspots) and renal transporters (e.g., OAT1/3). Validate predictions with CRISPR-edited cell lines lacking specific transporter genes .
- Data Analysis : Cross-reference computational predictions with mutational signatures (e.g., A:T→T:A transversions) from AAD-exposed patient genomes .
Q. What omics approaches best capture AAD’s systemic toxicity?
- Metabolomics : Use GC-TOF/MS to profile time- and dose-dependent metabolic disruptions (e.g., TCA cycle intermediates, gut microbiota-derived metabolites like hydroxyphenylacetic acid). Pair with pathway enrichment tools (e.g., MetaboAnalyst) to identify perturbed networks .
- Transcriptomics : Apply single-cell RNA sequencing to renal tissues to map cell-type-specific responses (e.g., proximal tubule injury vs. interstitial fibrosis) .
Q. How do experimental design choices impact AAD’s carcinogenicity data?
- Contradictions : Discrepancies in tumor incidence between rodent models (high urothelial cancer rates) and human cohorts (variable renal cell carcinoma links) may arise from species-specific CYP expression or exposure duration.
- Resolution : Conduct cross-species comparative studies using humanized CYP1A2 mice and longitudinal cohort analyses (e.g., Balkan endemic nephropathy patients) to harmonize findings .
Q. What strategies optimize AAD detection in environmental samples (e.g., soil, water)?
- Extraction Protocol : Solid-phase extraction (SPE) with C18 cartridges, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Include deuterated internal standards (e.g., AAD-d4) to correct matrix effects .
- Field Validation : Test in endemic regions (e.g., South Serbia) with parallel groundwater/vegetable sampling to correlate AAD levels with nephropathy incidence .
Q. Methodological Challenges and Solutions
Q. Why do discrepancies exist in AAD’s reported genotoxicity across studies?
- Sources of Variability :
- Adduct Stability : Aristolactam-DNA adducts (e.g., dA-AAI) degrade under suboptimal storage; use fresh tissue and avoid freeze-thaw cycles .
- Analytical Sensitivity : 32P-postlabeling may underestimate adducts compared to modern LC-MS/MS. Prioritize high-resolution mass spectrometry for low-abundance targets .
Q. How to design dose-response studies for AAD’s dual nephrotoxic/carcinogenic effects?
- Integrated Protocol :
Short-Term Exposure : Low doses (0.1–1 mg/kg) for 28 days to assess early biomarkers (e.g., KIM-1, NGAL).
Long-Term Exposure : Higher doses (5–10 mg/kg) for 6–12 months to monitor tumorigenesis. Include interim sacrifices to track progression .
Q. What computational tools predict AAD’s interaction with renal transporters?
- Tools : Use molecular dynamics simulations (e.g., GROMACS) to model AAD’s binding to OAT1/3. Validate with competitive inhibition assays using probenecid .
Propriétés
IUPAC Name |
10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADIFGYTAXNCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169766 | |
Record name | Aristolochic acid-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-38-6 | |
Record name | Aristolochic acid-D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.